molecular formula C12H18O3S B1590859 3-Methylbutyl tosylate CAS No. 2431-75-6

3-Methylbutyl tosylate

Cat. No. B1590859
CAS RN: 2431-75-6
M. Wt: 242.34 g/mol
InChI Key: PCZZZZSXMTUGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutyl tosylate is an organic ester of tosylate acid . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of tosylates, such as 3-Methylbutyl tosylate, often involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl) . This process proceeds with retention of configuration at the electrophilic carbon .


Molecular Structure Analysis

The molecular formula of 3-Methylbutyl tosylate is C12H18O3S . It contains a total of 34 bonds, including 16 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .


Chemical Reactions Analysis

Tosylates, such as 3-Methylbutyl tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .

Scientific Research Applications

  • Organic Chemistry

    • Tosylates, such as 3-Methylbutyl tosylate, are often used in organic chemistry . They are created by transforming an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl), creating what is termed an organic tosylate .
    • The laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and beta-carotene, was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group with an inorganic pyrophosphate nucleophile .
    • The results of this application are significant, as it allows for the synthesis of important organic compounds .
  • Ionic Liquids

    • The structures of at least eighteen metal-free salts of the 1-butyl-3-methylimidazolium ([C4mim]+) cation are known, including tosylate .
    • Ionic liquids have widespread applications in chemical synthesis, catalysis, and electrochemistry due to their high thermal and electrochemical stability, large liquid range, low vapor pressure, and ability to solubilize a variety of materials .
    • Crystallography is a powerful tool for analyzing the structures of ionic liquids and for determining the presence and influence of different intermolecular forces .

Safety And Hazards

Safety measures for handling 3-Methylbutyl tosylate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is advised .

Future Directions

As 3-Methylbutyl tosylate is primarily used for research and development purposes , its future directions are likely to be determined by the outcomes of ongoing research in the field of organic chemistry.

properties

IUPAC Name

3-methylbutyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZZZZSXMTUGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574796
Record name 3-Methylbutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbutyl tosylate

CAS RN

2431-75-6
Record name 3-Methylbutyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbutyl tosylate
Reactant of Route 2
Reactant of Route 2
3-Methylbutyl tosylate
Reactant of Route 3
Reactant of Route 3
3-Methylbutyl tosylate
Reactant of Route 4
Reactant of Route 4
3-Methylbutyl tosylate
Reactant of Route 5
Reactant of Route 5
3-Methylbutyl tosylate
Reactant of Route 6
Reactant of Route 6
3-Methylbutyl tosylate

Citations

For This Compound
5
Citations
QF Zhou, R Xie, YT Zhu - Macromolecular Symposia, 1997 - Wiley Online Library
… acid was first synthesized from 3-methylbutyl tosylate and 4-hydroxybenzoic acid in the presence of KOH. 4-(3-Methylbutoxy)benzoic acid (10 g, 0.048 mol) together with an excess …
Number of citations: 3 onlinelibrary.wiley.com
T Sierra, MB Ros, A Omenat, JL Serrano - Chemistry of materials, 1993 - ACS Publications
A new series of ß-chlorohydrin-derived chiral compounds (series ET) has beensynthesized and their mesogenic properties and Ps values studied. Their ferroelectric behavior is …
Number of citations: 11 pubs.acs.org
SG Krasutsky, M Urbansky, CE Davis… - The Journal of …, 2014 - ACS Publications
The methylerythritol phosphate biosynthetic pathway, found in most Bacteria, some parasitic protists, and plant chloroplasts, converts d-glyceraldehyde phosphate and pyruvate to …
Number of citations: 11 pubs.acs.org
R Sott, J Granander, C Williamson… - … –A European Journal, 2005 - Wiley Online Library
… : The same procedure was used as for the preparation of (S)-3-(N-tert-butoxycarbonylamino)-3-phenylpropanenitrile, but with (R)-2-(N-tert-butoxycarbinolamino)-3-methylbutyl tosylate. …
DE Knox - 1984 - search.proquest.com
The solvolysis of (gamma)-and (beta)-alkylbenzylthiopropyl and (gamma)-and (beta)-alkylbenzyloxpyropyl p-toluenesulfonates in methanol has been shown to involve the formation of …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.